2-[(6-methylpyrimidin-4-yl)amino]acetic Acid
Description
Chemical Structure: 2-[(6-Methylpyrimidin-4-yl)amino]acetic Acid (CAS: 51163-63-4) is a pyrimidine derivative featuring a methyl group at the 6-position of the pyrimidine ring and an amino-linked acetic acid moiety at the 4-position.
Applications: Pyrimidine-acetic acid derivatives are explored for anti-inflammatory, antiviral, and enzyme-modulating activities. The acetic acid group enhances binding to biological targets, such as kinases or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
2-[(6-methylpyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-6(10-4-9-5)8-3-7(11)12/h2,4H,3H2,1H3,(H,11,12)(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXWAUGEXGPJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methylpyrimidin-4-yl)amino]acetic acid typically involves the reaction of 6-methylpyrimidine-4-amine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methylpyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(6-methylpyrimidin-4-yl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-methylpyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their structural differences:
Biological Activity
2-[(6-Methylpyrimidin-4-yl)amino]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a methyl group and an amino group linked to acetic acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may act as an enzyme inhibitor, modulating the activity of specific proteins critical in cellular processes.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of pyrimidine can inhibit various kinases and phosphatases, which are crucial in cancer and metabolic diseases. The specific inhibition profile of this compound remains to be fully elucidated, but preliminary data suggest potential interactions with metabolic enzymes.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure.
| Substituent | Effect on Activity |
|---|---|
| Methyl group on pyrimidine | Enhances binding affinity to target enzymes |
| Variations on the acetic acid moiety | Alters solubility and bioavailability |
Research suggests that modifications to the pyrimidine ring or the acetic acid side may enhance the compound's potency and selectivity for specific biological targets.
Study 1: Enzyme Inhibition Profile
A study explored the enzyme inhibition profile of various pyrimidine derivatives, including this compound. The results indicated that compounds with a similar backbone inhibited key metabolic enzymes involved in cancer progression. The study utilized kinetic assays to determine IC50 values, revealing promising inhibition rates.
Study 2: Antiproliferative Effects
In another investigation, the antiproliferative effects of this compound were assessed against human glioblastoma cell lines. The compound exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells. Flow cytometry analysis confirmed these findings, highlighting the potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
